molecular formula C17H11NO B14606834 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile CAS No. 59120-86-4

4-(1-Oxoindan-2-ylidenemethyl)benzonitrile

Cat. No.: B14606834
CAS No.: 59120-86-4
M. Wt: 245.27 g/mol
InChI Key: RQOUCEMLHPVXMH-UHFFFAOYSA-N
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Description

4-(1-Oxoindan-2-ylidenemethyl)benzonitrile is a chemical compound with a complex structure that includes an indanone moiety and a benzonitrile group

Preparation Methods

The synthesis of 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile typically involves the reaction of indanone derivatives with benzonitrile under specific conditions. One common method involves the use of a base to facilitate the condensation reaction between the indanone and benzonitrile. The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or toluene .

Chemical Reactions Analysis

4-(1-Oxoindan-2-ylidenemethyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Oxoindan-2-ylidenemethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various biochemical pathways. The indanone moiety may also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar compounds to 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile include other benzonitrile derivatives and indanone-based compounds. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. For example, benzonitrile itself is a simpler compound with a single nitrile group, while indanone derivatives may have additional functional groups that influence their chemical behavior .

Properties

CAS No.

59120-86-4

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

4-[(3-oxo-1H-inden-2-ylidene)methyl]benzonitrile

InChI

InChI=1S/C17H11NO/c18-11-13-7-5-12(6-8-13)9-15-10-14-3-1-2-4-16(14)17(15)19/h1-9H,10H2

InChI Key

RQOUCEMLHPVXMH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)C#N

Origin of Product

United States

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